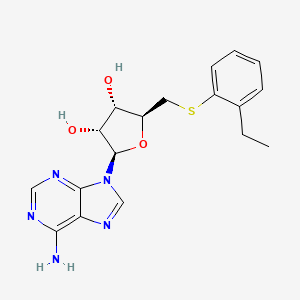
5'-S-(2-Ethylphenyl)-5'-thio-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-S-(2-Ethylphenyl)-5’-thio-adenosine is a synthetic compound that belongs to the class of thioadenosine derivatives. These compounds are characterized by the substitution of the sulfur atom at the 5’ position of the adenosine molecule with an aromatic group, in this case, a 2-ethylphenyl group. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-(2-Ethylphenyl)-5’-thio-adenosine typically involves the following steps:
Starting Material: Adenosine is used as the starting material.
Thioether Formation: The 5’ hydroxyl group of adenosine is converted to a thioether by reacting with a suitable thiol reagent, such as 2-ethylphenylthiol, under basic conditions.
Purification: The crude product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 5’-S-(2-Ethylphenyl)-5’-thio-adenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5’-S-(2-Ethylphenyl)-5’-thio-adenosine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic ring can undergo reduction reactions under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Applications De Recherche Scientifique
5’-S-(2-Ethylphenyl)-5’-thio-adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5’-S-(2-Ethylphenyl)-5’-thio-adenosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in nucleotide metabolism or signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-S-(2-Phenyl)-5’-thio-adenosine: Similar structure but with a phenyl group instead of a 2-ethylphenyl group.
5’-S-(2-Methylphenyl)-5’-thio-adenosine: Similar structure but with a 2-methylphenyl group.
Uniqueness
5’-S-(2-Ethylphenyl)-5’-thio-adenosine is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C18H21N5O3S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(2-ethylphenyl)sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O3S/c1-2-10-5-3-4-6-12(10)27-7-11-14(24)15(25)18(26-11)23-9-22-13-16(19)20-8-21-17(13)23/h3-6,8-9,11,14-15,18,24-25H,2,7H2,1H3,(H2,19,20,21)/t11-,14-,15-,18-/m1/s1 |
Clé InChI |
ZHQFIWINGVFOPY-XKLVTHTNSA-N |
SMILES isomérique |
CCC1=CC=CC=C1SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
CCC1=CC=CC=C1SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


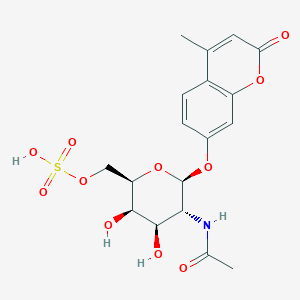

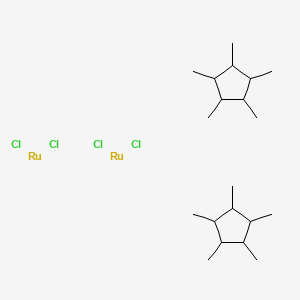

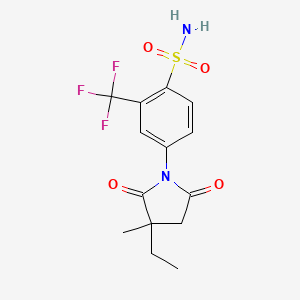


![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
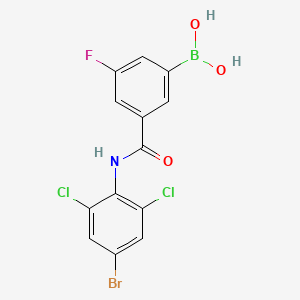
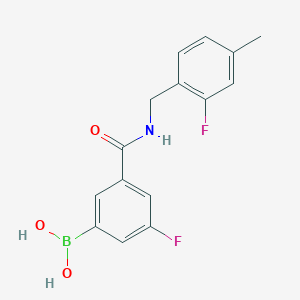
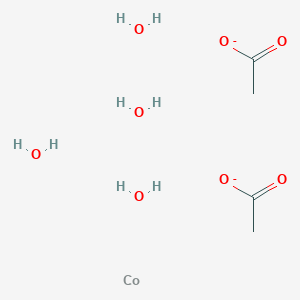
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)
